Ertapenem Dimer I
Overview
Description
Ertapenem Dimer I is a byproduct formed during the synthesis of Ertapenem, a carbapenem class antibiotic. Ertapenem is known for its broad-spectrum antibacterial activity against Gram-positive and Gram-negative aerobes and anaerobes. The dimer impurities, including this compound, are identified and characterized using advanced chromatographic and mass spectrometric techniques .
Preparation Methods
The preparation of Ertapenem Dimer I involves the synthesis of Ertapenem itself. The synthetic route typically includes the use of a reverse-phase high-performance liquid chromatography method to resolve various impurities and degradation products. The chromatographic separation is achieved using a gradient elution method with specific pH conditions . Industrial production methods involve maintaining the pH of the mobile phase and using a mixture of ammonium formate buffer, water, acetonitrile, and methanol .
Chemical Reactions Analysis
Ertapenem Dimer I undergoes various chemical reactions, including oxidation, reduction, and substitution. The stress conditions engaged for these reactions include acid, alkali, oxidative, thermal, and light exposure . Common reagents used in these reactions are ammonium formate buffer, acetonitrile, and methanol. Major products formed from these reactions include different dimer impurities and dehydrated dimers .
Scientific Research Applications
Ertapenem Dimer I is primarily used in scientific research to study the impurity profile of Ertapenem. It helps in understanding the stability and degradation pathways of Ertapenem under various conditions. This compound is also used in the development of analytical methods for the identification and quantification of impurities in pharmaceutical formulations . Additionally, it aids in the study of the pharmacokinetics and pharmacodynamics of Ertapenem and its impurities .
Mechanism of Action
The mechanism of action of Ertapenem Dimer I is related to its parent compound, Ertapenem. Ertapenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the disruption of cell wall biosynthesis, ultimately causing bacterial cell death .
Comparison with Similar Compounds
Ertapenem Dimer I can be compared with other dimer impurities of Ertapenem, such as dehydrated dimers. These impurities share similar chemical structures but differ in their stability and degradation pathways . The uniqueness of this compound lies in its specific formation conditions and its role in the impurity profile of Ertapenem . Similar compounds include other carbapenem antibiotics and their respective impurities, such as Imipenem and Meropenem .
Properties
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N6O14S2/c1-17-31(48-32(43(61)62)35(17)65-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)41(57)58)29(19(3)51)39(55)49-16-26(14-28(49)38(54)47-24-10-6-8-22(12-24)42(59)60)66-36-18(2)33-30(20(4)52)40(56)50(33)34(36)44(63)64/h5-12,17-20,25-31,33,35,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,33-,35?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMXBHFRIBLSQJ-KXGFPTOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=NC1C(C(C)O)C(=O)N2CC(CC2C(=O)NC3=CC=CC(=C3)C(=O)O)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](N=C(C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)N4C[C@H](C[C@H]4C(=O)NC5=CC=CC(=C5)C(=O)O)SC6=C(N7[C@H]([C@H]6C)[C@H](C7=O)[C@@H](C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N6O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747712 | |
Record name | PUBCHEM_71316414 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
951.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199797-41-5 | |
Record name | PUBCHEM_71316414 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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